molecular formula C4H5IO2 B6209140 1-iodocyclopropane-1-carboxylic acid CAS No. 2409596-92-3

1-iodocyclopropane-1-carboxylic acid

Cat. No.: B6209140
CAS No.: 2409596-92-3
M. Wt: 212
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Description

1-Iodocyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with an iodine atom and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodocyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically require the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve the large-scale cyclopropanation of suitable precursors under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Iodocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide or potassium iodide in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of substituted cyclopropane derivatives.

    Oxidation: Carboxylates or ketones.

    Reduction: Alcohols or aldehydes.

Scientific Research Applications

1-Iodocyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in cyclopropane ring-opening reactions.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-iodocyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The iodine atom and carboxylic acid group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include nucleophilic substitution, electrophilic addition, and redox reactions .

Comparison with Similar Compounds

Uniqueness: 1-Iodocyclopropane-1-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo specific substitution reactions and its role as a versatile intermediate in organic synthesis highlight its significance in research and industry .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 1-iodocyclopropane-1-carboxylic acid with high purity?

Methodological Answer: Synthesis typically involves cyclopropanation followed by iodination. A plausible route includes:

Cyclopropanation : Use a malonate ester or vinyl precursor to form the cyclopropane ring via [2+1] cycloaddition (e.g., using diiodomethane and a zinc-copper couple).

Iodination : Introduce iodine via electrophilic substitution or halogen exchange. For example, treat cyclopropane-1-carboxylic acid derivatives with iodine monochloride (ICl) under controlled conditions.

Purification : Recrystallize in anhydrous solvents (e.g., ethanol/water mixtures) to avoid hydrolysis. Monitor purity via 1H^1H-NMR (cyclopropane ring protons appear as distinct multiplet signals near δ 1.5–2.5 ppm) and HPLC-MS .

Q. How should researchers handle and store this compound to prevent decomposition?

Methodological Answer:

  • Handling : Use gloves (nitrile, ≥0.11 mm thickness) and safety goggles. Avoid inhalation by working in a fume hood with local exhaust ventilation .
  • Storage : Keep in amber glass containers under inert gas (argon or nitrogen) at –20°C. Moisture accelerates hydrolysis; use molecular sieves (3 Å) in storage vials .
  • Decomposition Risks : Exposure to light or heat may generate HI gas, detectable via pH strips (acidic shift) or FT-IR (loss of C-I stretch at ~500 cm1^{-1}) .

Contradictions in Evidence :

  • Some safety data sheets (SDS) recommend –20°C storage , while others suggest refrigeration (4°C) for short-term use . Resolve by testing stability via accelerated aging studies (e.g., 40°C/75% RH for 7 days) .

Q. What spectroscopic techniques are optimal for characterizing cyclopropane-carboxylic acid derivatives?

Methodological Answer:

  • NMR :
    • 1H^1H-NMR: Cyclopropane protons show characteristic splitting (ABX patterns) due to ring strain. Carboxylic protons appear as broad singlets (~δ 12 ppm) .
    • 13C^{13}C-NMR: C-I carbon resonates at ~δ 30–40 ppm; carboxylic carbon at ~δ 170 ppm .
  • FT-IR : Confirm C=O (1700–1750 cm1^{-1}) and C-I (500–550 cm1^{-1}) stretches .
  • Mass Spec : ESI-MS in negative mode detects [M–H]^- ions; isotopic patterns (e.g., 127I^{127}I) validate iodine presence .

Advanced Research Questions

Q. How can computational methods predict the reactivity of iodinated cyclopropane derivatives in ring-opening reactions?

Methodological Answer:

  • DFT Modeling : Use Gaussian or ORCA to calculate transition states for ring-opening. Key parameters include:
    • Activation energy (ΔG^\ddagger) for C-I bond cleavage.
    • Solvent effects (PCM model) on reaction pathways.
  • Case Study : Compare computed ΔG^\ddagger for nucleophilic attack (e.g., by OH^-) vs. radical-initiated ring-opening. Experimental validation via kinetic studies (Arrhenius plots) .

Data Contradiction :

  • Theoretical models may overestimate ring strain effects. Calibrate with experimental 1H^1H-NMR coupling constants (JAB_{AB} > 8 Hz indicates high strain) .

Q. What strategies resolve contradictions in reported decomposition rates under varying pH conditions?

Methodological Answer:

  • Controlled Studies :
    • Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis (λmax_{max} ~260 nm for HI byproducts).
    • Use LC-MS to identify intermediates (e.g., cyclopropanol derivatives at pH > 10).
  • Root Cause : Discrepancies arise from iodide ion (I^-) catalysis, which accelerates hydrolysis at pH < 4. Chelate I^- with AgNO3_3 to stabilize the compound .

Q. How to design isotope-labeling experiments to trace metabolic fate in biological systems?

Methodological Answer:

  • Labeling Strategy : Synthesize 13C^{13}C-labeled this compound at the carboxylic position via 13CO2^{13}CO_2 incorporation during cyclopropanation.
  • Tracing Metabolism :
    • Administer to model organisms (e.g., Arabidopsis for plant studies ).
    • Extract metabolites and analyze via 13C^{13}C-NMR or LC-HRMS to identify incorporation into ethylene or TCA cycle intermediates .

Data Validation :

  • Compare with 14C^{14}C-labeling studies (higher sensitivity but regulatory restrictions) .

Properties

CAS No.

2409596-92-3

Molecular Formula

C4H5IO2

Molecular Weight

212

Purity

95

Origin of Product

United States

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